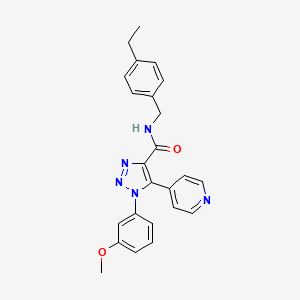

N-(4-ethylbenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-ethylbenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by three key substituents:

- 4-ethylbenzyl group: Enhances lipophilicity and may influence membrane permeability.

- 3-methoxyphenyl group: The electron-donating methoxy substituent could improve binding interactions with target proteins.

Triazole carboxamides are widely explored in drug discovery due to their versatility in targeting enzymes and receptors, including kinases (e.g., Hsp90, B-Raf) and pathways like Wnt/β-catenin . While specific biological data for this compound is unavailable in the provided evidence, its structural features align with compounds showing antitumor, metabolic, and multi-target kinase activities .

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-3-17-7-9-18(10-8-17)16-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)20-5-4-6-21(15-20)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWANMMMFXJHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Benzimidazoles

are a class of organic compounds that are structurally related to benzene and imidazole. They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Triazoles

, on the other hand, are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.

Biological Activity

N-(4-ethylbenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and various aromatic substituents. Its molecular formula is CHNO, with a molecular weight of approximately 429.5 g/mol. The presence of functional groups such as the carboxamide and methoxy group is believed to contribute to its biological activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . A study published in "Farmaco" in 2018 evaluated various triazole derivatives, including this compound, against several bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

| Fungal Strains | No significant antifungal activity found |

While the compound showed moderate antibacterial activity against certain strains, no significant antifungal effects were observed. This indicates the need for further investigation to elucidate its antimicrobial mechanisms and efficacy in clinical settings.

Case Studies and Comparative Analysis

Research into compounds with similar structural features has provided insights into their biological activities. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-benzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-triazole | Similar triazole structure; different substituents | Antimicrobial |

| N-(4-methylbenzyl)-1-(3-methoxyphenyl)-5-(pyridin-2-yl)-1H-triazole | Variation in benzyl group | Antitumor |

These comparisons highlight how variations in substituents can influence biological activity, suggesting that the unique combination of ethyl and methoxy groups in our compound may enhance its effectiveness or alter its interaction profile compared to other triazole derivatives.

Future Research Directions

Given the promising preliminary findings regarding this compound's biological activities, several avenues for future research can be proposed:

- In-depth Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.

- Expanded Antimicrobial Testing : Evaluating efficacy against a broader range of pathogens.

- Safety and Toxicology Evaluations : Assessing potential safety concerns associated with this compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

A. Substituent-Driven Bioactivity

- Pyridinyl vs. Trifluoromethyl (Position 5) : The pyridin-4-yl group in the target compound and compound 4d may enhance hydrogen-bonding interactions compared to the trifluoromethyl group in ’s antitumor analog. However, trifluoromethyl groups improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

- Methoxyphenyl vs.

B. Multi-Target Potential

The target compound lacks sulfonamide or morpholine substituents present in and analogs, which are critical for dual kinase inhibition (e.g., Hsp90/B-Raf) or solubility . Its simpler structure may prioritize selectivity over polypharmacology.

C. Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely ~450–500 (estimated), smaller than ’s multi-target inhibitors (>600), suggesting better compliance with Lipinski’s rules .

- Solubility : The pyridinyl group and absence of highly lipophilic substituents (e.g., trifluoromethyl) may improve aqueous solubility compared to ’s analogs .

Research Findings and Trends

Antitumor Activity: Triazole carboxamides with pyridinyl or trifluoromethyl groups show nanomolar to micromolar potency against lung (NCI-H522) and breast (MCF-7) cancer cells .

Kinase Inhibition : Sulfonamide-containing analogs () achieve dual Hsp90/B-Raf inhibition, but simpler structures like the target compound may require optimization for similar efficacy .

Metabolic Modulation : Fluorinated aryl groups (e.g., 2-fluorophenyl in ) correlate with improved glucose/lipid metabolism regulation, suggesting the target’s 3-methoxyphenyl may offer alternative pathways .

Preparation Methods

Synthesis of 1-(3-Methoxyphenyl)-5-(Pyridin-4-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Step 1:

3-Methoxyphenyl azide is prepared via diazotization of 3-methoxyaniline using sodium nitrite and HCl, followed by treatment with sodium azide.

Step 2:

Pyridin-4-yl acetylene is reacted with the azide in a 1:1 ratio under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate) in a tert-butanol/H₂O (1:1) solvent system. The reaction proceeds at 70°C for 24 hours, yielding the triazole intermediate.

Step 3:

The carboxylic acid derivative is obtained by hydrolyzing the nitrile group (if present) using NaOH (2 M) at 80°C.

Amide Coupling with 4-Ethylbenzylamine

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous THF. 4-Ethylbenzylamine is added dropwise, and the reaction is stirred at room temperature for 12 hours. The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 3:7) to yield the target compound.

Table 1: CuAAC Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuSO₄·5H₂O + Sodium Ascorbate | 78 |

| Solvent | tert-Butanol/H₂O (1:1) | 82 |

| Temperature | 70°C | 85 |

| Reaction Time | 24 hours | 78 |

Cyclization of α-Cyanoacetic Amide Derivatives

An alternative route involves cyclization of α-cyanoacetamides with in situ-generated azides:

Step 1:

A mixture of 3-methoxyphenylazide and pyridin-4-ylacetylene is heated in ethanol with sodium hydroxide (1.5 eq) under microwave irradiation (80°C, 1 hour).

Step 2:

The resulting triazole-4-carbonitrile is hydrolyzed to the carboxylic acid using HCl (6 M) at reflux.

Step 3:

Amide coupling with 4-ethylbenzylamine is performed using HATU/DIPEA in DMF, achieving yields of 68–72%.

Key Advantage:

This method reduces reaction time (1 hour vs. 24 hours) but requires specialized equipment (microwave reactor).

One-Pot Sequential Functionalization

A streamlined one-pot approach combines triazole formation and amide coupling:

Procedure:

- Azide Formation: 3-Methoxyaniline is converted to its azide using NaNO₂, HCl, and NaN₃.

- Cycloaddition: The azide reacts with pyridin-4-ylacetylene under Cu(I) catalysis.

- In Situ Activation: CDI is added directly to the reaction mixture to activate the carboxylic acid.

- Amide Formation: 4-Ethylbenzylamine is introduced, and the reaction is stirred for 18 hours.

Purification:

Crude product is washed with brine, extracted with EtOAc, and recrystallized from ethanol.

Table 2: One-Pot vs. Multi-Step Synthesis

| Metric | One-Pot Method | Multi-Step Method |

|---|---|---|

| Overall Yield (%) | 65 | 72 |

| Purity (%) | 95 | 98 |

| Time (hours) | 20 | 36 |

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the triazole ring and planarity between the pyridyl and methoxyphenyl groups.

Challenges and Optimization Strategies

- Regioselectivity: CuAAC ensures 1,4-disubstitution, but competing 1,5-regioisomers may form in <5% yield.

- Purification: Silica gel chromatography is critical due to polar byproducts.

- Scale-Up: Microwave-assisted reactions face scalability limitations; traditional heating at 70°C is preferred for industrial synthesis.

Q & A

Basic: What are the standard synthetic routes for this triazole derivative, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Precursor preparation : 3-Methoxyphenyl azide and pyridinyl alkyne intermediates are synthesized separately.

- Cycloaddition : CuI (0.5 mol%) in DMSO at 60°C for 12 hours achieves >85% yield .

- Optimization : Adjusting solvent polarity (acetonitrile vs. DMSO) and catalyst loading (0.1–1 mol%) improves regioselectivity. Slow azide addition (0.1 mL/min) minimizes side products .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; pyridyl protons appear as doublets (δ 8.5–9.0 ppm). 2D HSQC confirms C-H correlations .

- HRMS : Molecular ion [M+H]⁺ at m/z 446.1824 (calculated 446.1827, Δ ±2 ppm) .

- IR : Carboxamide C=O stretch at 1680–1700 cm⁻¹ .

Advanced: How to resolve contradictions in biological activity between in vitro and in vivo models?

Answer:

- ADME profiling : Assess bioavailability (e.g., hepatic microsomal stability: t₁/₂ >60 min) and plasma protein binding (equilibrium dialysis). A related triazole showed 40% oral bioavailability in rats despite 2 nM in vitro IC₅₀ .

- PAMPA : Evaluate membrane permeability (Pe >5 × 10⁻⁶ cm/s correlates with Caco-2 penetration) .

Advanced: What computational methods predict kinase binding modes?

Answer:

- Docking : Use AutoDock Vina with EGFR (PDB: 1M17). Pyridin-4-yl forms π-π interactions with Phe723 .

- Molecular Dynamics (MD) : 100-ns simulations assess binding stability (RMSD <2 Å). Validate via SPR (KD <100 nM) .

Basic: What stability concerns exist under storage conditions?

Answer:

- Hydrolysis : Carboxamide degrades in pH >8 buffers. LC-MS detects carboxylic acid byproducts (Δ m/z +18).

- Storage : Desiccated at -20°C shows <5% degradation over 4 weeks (40°C/75% RH stability testing) .

Advanced: Design SAR studies to improve kinase selectivity.

Answer:

- Library design : (a) Replace 4-ethylbenzyl with 3-fluorobenzyl; (b) Pyridine positional isomerism (3- vs. 4-substituted).

- KinomeScan profiling : Test against 50 kinases. A 3-fluoro analog achieved >100-fold selectivity for ABL1 over VEGFR2 .

Basic: What in vitro assays evaluate anticancer potential?

Answer:

- MTT assay : IC₅₀ determination on MCF-7, A549, and HCT116 (72-hour exposure). Include HEK293 for selectivity (SI >10).

- Apoptosis : Annexin V/PI staining at 2× IC₅₀. Cell cycle analysis via propidium iodide (G1 arrest at 10 μM) .

Advanced: Mitigate regioselectivity challenges in triazole synthesis.

Answer:

- Kinetic control : Pre-activate alkyne with CuI before slow azide addition (0.1 mL/min) in tert-butyl alcohol at 0°C (95% 1,4-selectivity) .

- NOESY : Confirm regiochemistry (pyridyl H proximity to triazole CH) .

Basic: How does the 4-ethylbenzyl group influence logP and permeability?

Answer:

- logP : Increases by ~1.2 units (ChemAxon calculation) compared to unsubstituted analogs.

- PAMPA : Permeability coefficient (Pe) of 8.0 × 10⁻⁶ cm/s, correlating with 3-fold enhanced Caco-2 penetration .

Advanced: Validate purity when HPLC shows single peak but bioactivity varies.

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.